sodium;4-amino-5-hydroxy-7-sulfonaphthalene-1-sulfonate
Description
sodium;4-amino-5-hydroxy-7-sulfonaphthalene-1-sulfonate is a chemical compound with unique properties and applications. It is known for its significant role in various scientific fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
sodium;4-amino-5-hydroxy-7-sulfonaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-7-1-2-9(20(16,17)18)6-3-5(19(13,14)15)4-8(12)10(6)7;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHQCZDYGQDOLL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=C(C2=C1N)O)S(=O)(=O)O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C=C(C=C(C2=C1N)O)S(=O)(=O)O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;4-amino-5-hydroxy-7-sulfonaphthalene-1-sulfonate involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are essential for producing this compound with high purity and yield.
Industrial Production Methods: Industrial production methods for sodium;4-amino-5-hydroxy-7-sulfonaphthalene-1-sulfonate are designed to scale up the synthesis process while maintaining the quality and consistency of the compound. These methods often involve advanced techniques and equipment to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: sodium;4-amino-5-hydroxy-7-sulfonaphthalene-1-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving sodium;4-amino-5-hydroxy-7-sulfonaphthalene-1-sulfonate typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from the reactions of sodium;4-amino-5-hydroxy-7-sulfonaphthalene-1-sulfonate depend on the type of reaction and the reagents used
Scientific Research Applications
sodium;4-amino-5-hydroxy-7-sulfonaphthalene-1-sulfonate has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions. In biology, it plays a role in studying cellular processes and mechanisms. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of various materials and products.
Mechanism of Action
The mechanism of action of sodium;4-amino-5-hydroxy-7-sulfonaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Conclusion
sodium;4-amino-5-hydroxy-7-sulfonaphthalene-1-sulfonate is a versatile compound with significant applications in various scientific fields Its unique properties and reactivity make it a valuable tool for researchers and industries alike
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
